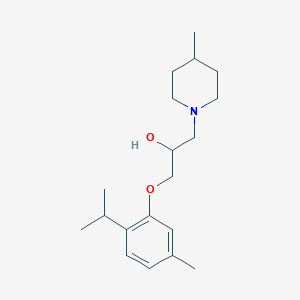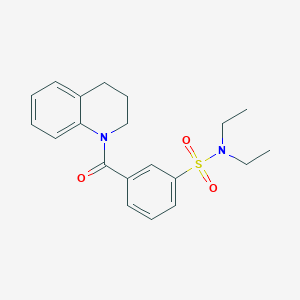
1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol, also known as carvedilol, is a beta-blocker medication that is commonly used to treat heart failure and high blood pressure. It was first approved by the FDA in 1995 and has since become a popular medication for managing cardiovascular diseases. In
Mécanisme D'action
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of the stress hormones adrenaline and noradrenaline. This results in a decrease in heart rate, blood pressure, and cardiac output. Carvedilol also has antioxidant properties that may help protect the heart from damage caused by oxidative stress.
Biochemical and Physiological Effects:
Carvedilol has been shown to have various biochemical and physiological effects on the body. It can lower blood pressure, reduce heart rate, and improve left ventricular function in patients with heart failure. It can also improve endothelial function and reduce inflammation. Carvedilol has been found to have antioxidant properties that may help protect the heart from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Carvedilol has several advantages as a research tool. It has a well-established safety profile and is widely available. It has been extensively studied for its therapeutic effects on cardiovascular diseases, making it a valuable tool for studying the mechanisms of these diseases. However, there are also some limitations to using 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol in lab experiments. Its effects can be variable and dependent on factors such as age, sex, and comorbidities. It may also have off-target effects that can complicate interpretation of results.
Orientations Futures
There are several future directions for research on 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol. One area of interest is the potential use of 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol in treating other conditions such as diabetes and neurodegenerative diseases. Another area of research is the development of new formulations of 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol that can improve its bioavailability and reduce its side effects. Finally, there is ongoing research into the mechanisms of action of 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol and how it can be used to improve the treatment of cardiovascular diseases.
Conclusion:
Carvedilol is a beta-blocker medication that is widely used to treat heart failure and high blood pressure. It has been extensively studied for its therapeutic effects on cardiovascular diseases and has a well-established safety profile. Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of stress hormones. It has several advantages as a research tool, but there are also some limitations to using it in lab experiments. There are several future directions for research on 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol, including its potential use in treating other conditions and the development of new formulations.
Méthodes De Synthèse
The synthesis of 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol involves the reaction of 2-isopropyl-5-methylphenol with 4-methylpiperidine-4-carboxylic acid, followed by reduction with sodium borohydride and protection of the resulting secondary alcohol with isopropylidene. The final step involves the deprotection of the isopropylidene group with sulfuric acid to yield 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol.
Applications De Recherche Scientifique
Carvedilol has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to reduce mortality and hospitalizations in patients with heart failure, as well as improve left ventricular function. Carvedilol has also been found to be effective in reducing blood pressure in patients with hypertension. In addition, it has been studied for its potential use in treating other conditions such as angina, arrhythmias, and diabetes.
Propriétés
Nom du produit |
1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol |
|---|---|
Formule moléculaire |
C19H31NO2 |
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
1-(4-methylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H31NO2/c1-14(2)18-6-5-16(4)11-19(18)22-13-17(21)12-20-9-7-15(3)8-10-20/h5-6,11,14-15,17,21H,7-10,12-13H2,1-4H3 |
Clé InChI |
FUDFJBHPFJYIJY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C(C)C)O |
SMILES canonique |
CC1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)
![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)
![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)

![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)





![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)